Quinaglute -

Quinaglute

Catalog Number: EVT-7930486
CAS Number:
Molecular Formula: C20H24N2O2
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Crystals or white powder. (NTP, 1992)
Quinaglute is a cinchona alkaloid.
Quinidine Sulfate is the sulfate salt form of quinidine, an alkaloid with antimalarial and antiarrhythmic (Class la) properties. Quinidine sulfate exerts its anti-malarial activity by acting primarily as an intra-erythrocytic schizonticide through association with the hemepolymer (hemozoin) in the acidic food vacuole of the parasite thereby preventing further polymerization by heme polymerase enzyme. This results in accumulation of toxic heme and death of the parasite. Quinidine sulfate exerts its antiarrhythmic effects by depressing the flow of sodium ions into cells during phase 0 of the cardiac action potential, thereby slowing the impulse conduction through the atrioventricular (AV) node, reducing the rate of phase 0 depolarization and prolonging the refractory period. Quinidine sulfate also reduces the slope of phase 4 depolarization in Purkinje-fibres resulting in slowed conduction and reduced automaticity in the heart.
Synthesis Analysis

Methods and Technical Details

The synthesis of quinidine (Quinaglute) involves several chemical transformations starting from natural sources or synthetic precursors. The most common synthetic route employs the alkaloid quinine as a precursor. The conversion typically includes the following steps:

  1. Reduction: Quinidine can be synthesized through the reduction of quinine using various reducing agents.
  2. Resolution: Enantiomeric separation may be performed to isolate the desired stereoisomer of quinidine.
  3. Purification: Techniques such as crystallization or chromatography are used to purify the final product.

Recent studies have emphasized optimizing these synthesis methods to enhance yield and purity while minimizing by-products .

Molecular Structure Analysis

Structure and Data

Quinaglute has a molecular formula of C20H24N2O2C_{20}H_{24}N_{2}O_{2} and a molecular weight of approximately 324.416 g/mol. The structural formula reveals a complex arrangement featuring a bicyclic structure with a piperidine ring, which is characteristic of many alkaloids. The compound's three-dimensional conformation is crucial for its biological activity, particularly in its interaction with sodium channels in cardiac tissues .

Chemical Reactions Analysis

Reactions and Technical Details

Quinaglute undergoes several chemical reactions that are relevant to its pharmacological activity:

  1. Sodium Channel Inhibition: Quinaglute binds to sodium channels in their inactive state, prolonging the refractory period and reducing excitability in cardiac tissues.
  2. Metabolism: In vivo, quinidine is metabolized primarily by cytochrome P450 enzymes (CYP3A4), leading to various metabolites including 3-hydroxy-quinidine, which retains some antiarrhythmic properties.
  3. Interaction with Other Drugs: Quinaglute can interact with anticoagulants and other medications through competitive inhibition at metabolic pathways .
Mechanism of Action

The mechanism of action of quinaglute involves:

  • Sodium Channel Blockade: By inhibiting sodium channels, quinaglute decreases the influx of sodium ions during depolarization, which stabilizes cardiac membranes and reduces abnormal electrical activity.
  • Potassium Channel Effects: Quinaglute also affects potassium channels, contributing to its ability to prolong action potentials and refractory periods in myocardial cells .

This dual action helps restore normal heart rhythms in patients with arrhythmias.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Quinaglute is typically found as a white crystalline powder.
  • Solubility: It is soluble in water and alcohol but has limited solubility in non-polar solvents.
  • Melting Point: The melting point of quinidine is around 174 °C.
  • pH Stability: Quinaglute exhibits stability in a pH range typical for physiological conditions but may degrade under extreme pH levels.

These properties are essential for formulating effective pharmaceutical preparations .

Applications

Quinaglute has several scientific uses:

  • Cardiac Arrhythmia Treatment: It is primarily prescribed for managing atrial fibrillation, atrial flutter, and ventricular tachycardia.
  • Research Applications: Quinaglute serves as a model compound in pharmacological research to study sodium channel dynamics and antiarrhythmic drug development.
  • Historical Significance: Beyond its modern applications, quinine's historical role as an antimalarial agent highlights the importance of cinchona alkaloids in medicinal chemistry.
Historical Context and Evolution of Quinaglute in Pharmacological Research

Discovery and Early Ethnopharmacological Use of Cinchona Alkaloids

The therapeutic legacy of Cinchona bark (known as "Jesuit’s Bark") dates back to pre-colonial South American indigenous medicine, where hot infusions treated febrile shivering—later recognized as malarial symptoms [1] [7]. By the 17th century, European missionaries documented its antifever properties, catalyzing its global adoption. The bark’s efficacy stemmed from complex alkaloids, primarily quinine and quinidine, which shared antimalarial and cardiac effects but differed critically in stereochemistry and pharmacological profiles [1] [6]. This ethnopharmacological knowledge laid the groundwork for modern alkaloid isolation: French chemists Pelletier and Caventou first isolated quinine in 1820, establishing the first standardized plant-derived chemotherapeutic agent [1] [4].

Table 1: Key Alkaloids in Cinchona Bark

AlkaloidRelative AbundanceEarly Documented Use
Quinine60-80%Malaria, fever reduction
Quinidine10-20%"Cardiac opium" for palpitations
Cinchonine5-15%Febrifuge with milder activity

Quinine dominated early therapeutic applications, but uncontrolled bark preparations exhibited variable cardiac effects. Jean-Baptiste de Sénac’s 1749 treatise noted Cinchona’s efficacy against "long and rebellious palpitations," foreshadowing quinidine’s specialized antiarrhythmic role [6]. This empirical period highlighted the complexity of natural product pharmacology, where multidrug mixtures obscured individual alkaloid contributions.

Isolation and Structural Characterization of Quinidine as a Distinct Stereoisomer

Quinidine was identified as a distinct Cinchona alkaloid in 1833 by Henry and Delondre, who observed its crystallization patterns differed from quinine [4]. Its structural uniqueness was definitively established in 1853 through crystallographic analysis, revealing quinidine as the right-handed stereoisomer (d-conformer) of quinine’s levorotatory form [6]. The molecular formula (C₂₀H₂₄N₂O₂) matched quinine, but spatial orientation conferred divergent bioactivity:

  • Stereochemical Differentiation: Quinidine’s (8R,9S) configuration versus quinine’s (8S,9R) altered receptor binding kinetics, particularly for cardiac ion channels [4] [6].
  • Physicochemical Properties: Both shared a quinoline core and quinuclidine moiety, but quinidine’s stereochemistry enhanced sodium channel blockade while reducing antimalarial potency relative to quinine [5] [6].

Table 2: Molecular Comparison of Quinidine vs. Quinine

PropertyQuinidineQuininePharmacological Implication
Absolute Configuration(8R,9S)(8S,9R)Altered ion channel binding affinity
Optical Rotation+230° (dextrorotatory)-170° (levorotatory)Diagnostic identification method
Key Functional Groups6-methoxyquinoline, vinyl-quinuclidineIdentical backboneShared biosynthesis pathway

Walter von Frey’s 1918 report was pivotal, demonstrating quinidine’s superior antiarrhythmic activity over other alkaloids in atrial fibrillation [6]. This spurred industrial extraction refinement, transitioning from crude bark to purified quinidine sulfate/galacturonate formulations like Quinaglute® [4].

Historical Milestones in Antiarrhythmic Drug Development: Quinidine’s Role

Quinidine’s journey from serendipitous observation to antiarrhythmic cornerstone began in 1912, when Dutch merchant’s self-treatment with quinine for arrhythmia alerted cardiologist Karel Wenckebach [6]. Systematic clinical trials in the 1920s-1940s established quinidine as the first Class Ia antiarrhythmic, defined by:

  • Sodium Channel Blockade: Prolongs action potential duration and effective refractory period [4] [9].
  • QT Interval Prolongation: Electrocardiographic hallmark with dual pro-/anti-arrhythmic consequences [6] [9].

Table 3: Key Milestones in Quinidine’s Antiarrhythmic Development

YearEventImpact
1918von Frey identifies quinidine as preferred antiarrhythmic alkaloidShift from quinine to purified quinidine
1950s"Quinidine syncope" syndrome describedRecognition of torsades de pointes risk
1989CAST trial links Class Ic drugs to mortalityDecline in quinidine use for common arrhythmias
2000sRediscovery for Brugada/short QT syndromesNiche revival as adjunctive therapy

The 1989 Cardiac Arrhythmia Suppression Trial (CAST) indirectly impacted quinidine by demonstrating increased mortality with Class Ic drugs (flecainide), triggering skepticism toward all sodium channel blockers [2] [9]. By the 1990s, newer agents (amiodarone, dofetilide) displaced quinidine for atrial fibrillation. However, 21st-century research resurrected it for refractory ventricular arrhythmias:

  • Brugada Syndrome: Quinidine’s Ito potassium channel blockade counters ST-elevation and ventricular fibrillation [6] [9].
  • Short QT Syndrome: Prolongs repolarization via IKr inhibition, reducing sudden cardiac death risk [4] [9].

This cyclical trajectory—from pioneer drug to near-abandonment and targeted resurgence—exemplifies how pharmacodynamic complexity can redefine therapeutic utility [9].

Properties

Product Name

Quinaglute

IUPAC Name

(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20-/m0/s1

InChI Key

LOUPRKONTZGTKE-NBGVHYBESA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
Lustrous needles; decomposes at 259 °C (drug); specific optical rotation at 20 °C/D + 200 deg ; sol in 60 parts water, freely soluble in hot water, in alcohol, chloroform, slightly in ether; neutral reaction. /Quinidine hydrochloride monohydrate/
1 g /quinidine/ dissolves in about 36 ml alcohol, 56 ml ether, 1.6 ml chloroform; very soluble in methanol; practically insoluble in petroleum ether.
Soluble in benzene
In water, 140 mg/l @ 25 °C
WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/
Slightly sol in water and soluble in alcohol.

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.